Tirilazad mesylate hydrate is a synthetic compound classified as a 21-aminosteroid and is primarily recognized for its neuroprotective properties. It was initially developed to mitigate ischemic damage in the brain, particularly in the context of stroke. Despite its promise in animal models, clinical trials have yielded mixed results, leading to questions about its efficacy in human applications.
Tirilazad mesylate was developed by Pharmacia & Upjohn and is derived from the piperazine class of compounds. The compound is often studied for its potential in treating conditions associated with oxidative stress and inflammation, such as strokes and traumatic brain injuries.
Tirilazad mesylate is classified under several categories:
The synthesis of tirilazad mesylate generally involves multi-step chemical reactions starting from piperazine derivatives. The process typically includes:
The synthesis can be optimized using techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. Analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular formula of tirilazad mesylate is . It features a piperazine ring substituted with various functional groups that contribute to its pharmacological activity.
Tirilazad mesylate undergoes several chemical reactions relevant to its pharmacological action:
The effectiveness of tirilazad in scavenging reactive oxygen species has been demonstrated through various assays measuring lipid peroxidation and cell viability in vitro.
Tirilazad exerts its neuroprotective effects primarily through:
In animal studies, tirilazad has been shown to reduce infarct volume by approximately 29% and improve neurological scores by around 48%, indicating significant neuroprotective effects under controlled conditions .
Tirilazad mesylate has been investigated for various applications:
Despite its promising laboratory results, clinical trials have not consistently supported its use in humans, particularly concerning acute ischemic stroke where it may worsen outcomes . Thus, while tirilazad mesylate hydrate demonstrates significant potential in preclinical studies, further research is necessary to clarify its role in clinical settings.
Tirilazad mesylate hydrate (chemical name: U-74006F hydrate; CAS Registry: 111793-42-1) is a nonglucocorticoid 21-aminosteroid characterized by strategic molecular modifications that enhance its neuroprotective properties. Its chemical formula is C₃₉H₅₈N₆O₆S, with a molecular weight of 738.98 g/mol [5] [6]. The compound features:
The mesylate salt form enhances water solubility for intravenous administration, while the hydrate improves crystalline stability. Reduction of the A-ring double bond yields U-89678, an active metabolite with comparable neuroprotective efficacy [4] [10]. Table 1 summarizes key chemical attributes.
Table 1: Structural Properties of Tirilazad Mesylate Hydrate
Property | Value/Description |
---|---|
Chemical Formula | C₃₉H₅₈N₆O₆S |
Molecular Weight | 738.98 g/mol |
CAS Registry (Hydrate) | 111793-42-1 |
Primary Metabolite | U-89678 (reduced A-ring) |
Log P (calculated) | ~8 (highly lipophilic) |
Key Functional Groups | 21-Amino group, piperazine, mesylate counterion |
Tirilazad functions as a cytoprotective agent primarily through inhibition of iron-catalyzed lipid peroxidation (LP), a destructive process amplifying cellular injury in ischemia/reperfusion, trauma, and inflammation. Its mechanism involves dual synergistic actions:
In in vitro synaptosomal systems, tirilazad inhibits iron-dependent LP with IC₅₀ values of 10–60 μM, surpassing methylprednisolone’s efficacy [10].
Membrane Stabilization:
In vivo evidence includes:
Table 2: Comparative Antioxidant Mechanisms
Agent | Primary Mechanism | Membrane Localization | Catalytic Iron Interaction |
---|---|---|---|
Tirilazad | Radical scavenging + membrane stabilization | High | Yes (Fe²⁺ chelation) |
Vitamin E | Radical scavenging (chain-breaking) | Moderate | No |
Glucocorticoids | Gene-mediated anti-inflammatory | Low | No |
N-acetylcysteine | Glutathione precursor | Negligible | Indirect |
Tirilazad exhibits complex pharmacokinetics influenced by high lipophilicity, gender differences, and rapid hepatic metabolism:
Plasma protein binding exceeds 99%, restricting the free fraction available for activity [3].
Metabolism:
U-89678 demonstrates comparable neuroprotection in SAH models (39.1% BBB protection at 0.3 mg/kg) and neuronal cultures [4].
Gender and Age Effects:
This divergence is attributed to higher CYP3A4 activity in females and/or differences in body fat distribution [3] [8].
Clinical Pharmacokinetics:
Tirilazad’s niche lies in its membrane-targeted design, contrasting with conventional antioxidants:
Clinical Translation: In SAH, tirilazad reduced mortality in men (6 mg/kg/day) without steroid-like side effects [7] [10].
vs. Endogenous Antioxidants (Vitamin E):
Catalytic Activity: Unlike vitamin E, tirilazad interacts with pro-oxidant iron, providing multimodal protection [10].
vs. N-Acetylcysteine (NAC):
Therapeutic Window: Tirilazad’s efficacy in SAH models is time-dependent but effective even when administered post-hemorrhage [4] [7].
Limitations and Contextual Use:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7